AdipoRon vs. AdipoAI: Comparative in Vivo Efficacy Dosing in Diet-Induced Obesity Model
In a direct head-to-head comparison study, oral administration of AdipoAI (25 mg/kg) achieved similar efficacy in improving blood glucose control and insulin sensitivity in diet-induced obesity (DIO) mice as AdipoRon (50 mg/kg), demonstrating that AdipoRon requires approximately twice the dose to produce equivalent in vivo metabolic benefits [1]. AdipoAI-treated mice exhibited significant reductions in epididymal fat content and inflammatory markers, with both compounds showing comparable effects in adipose tissue [2].
| Evidence Dimension | Oral dose required for equivalent in vivo glycemic control |
|---|---|
| Target Compound Data | AdipoRon: 50 mg/kg oral dose |
| Comparator Or Baseline | AdipoAI: 25 mg/kg oral dose |
| Quantified Difference | AdipoAI achieves comparable efficacy at 50% of the AdipoRon dose |
| Conditions | Diet-induced obesity (DIO) mouse model; oral administration; endpoints: blood glucose, insulin sensitivity |
Why This Matters
Procurement decisions must account for the higher dosing requirements of AdipoRon relative to AdipoAI when planning in vivo metabolic studies, as this directly impacts compound quantity requirements and cost projections.
- [1] Wu X, et al. A novel adiponectin receptor agonist (AdipoAI) ameliorates type 2 diabetes-associated periodontitis by enhancing autophagy in osteoclasts. J Periodontal Res. 2022;57(2):392-403. View Source
- [2] Antidiabetic features of AdipoAI, a novel AdipoR agonist. Cell Biochem Funct. 2024;42(1):e3910. View Source
